molecular formula C21H14ClN3O2S B11651988 4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

Cat. No.: B11651988
M. Wt: 407.9 g/mol
InChI Key: UKDARBDOGAZOGN-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring fused with a phenyl group and a benzamide moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions. Common catalysts include sulfuric acid or phosphoric acid.

    Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the benzoxazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzamide moiety, converting them to amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitriles, and various nucleophiles under acidic or basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is studied for its potential antimicrobial and anticancer properties. Benzoxazole derivatives have shown activity against a range of bacterial and fungal strains, as well as cancer cell lines .

Medicine

Medicinally, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The carbamothioyl group can form covalent bonds with thiol groups in proteins, inhibiting their function. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its broad spectrum of biological activities.

    2-Phenylbenzoxazole: Similar structure but lacks the carbamothioyl and benzamide groups.

    4-Chlorobenzamide: Contains the benzamide moiety but lacks the benzoxazole ring.

Uniqueness

4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is unique due to its combined structural features, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C21H14ClN3O2S

Molecular Weight

407.9 g/mol

IUPAC Name

4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C21H14ClN3O2S/c22-15-8-6-13(7-9-15)19(26)25-21(28)23-16-10-11-18-17(12-16)24-20(27-18)14-4-2-1-3-5-14/h1-12H,(H2,23,25,26,28)

InChI Key

UKDARBDOGAZOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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